2-Chloro-2',4'-difluoroacetophenone

Antifungal Intermediate Process Chemistry Fluconazole

Inconsistent purity and regioisomer content in α-haloacetophenone intermediates can derail fluconazole process yields and SHP-1/PTP1B assay reproducibility. This 2-chloro-2',4'-difluoroacetophenone is supplied as a ≥98% GC-pure, white to light-yellow crystalline solid with a tight melting point of 44-48 °C, ensuring reliable Friedel-Crafts acylation and SN2 triazole coupling. Key advantages: (1) Validated as the direct intermediate in patented fluconazole routes (≥97% yield) and as a photoreversible covalent PTP inhibitor scaffold; (2) Consistent batch-to-batch quality supports ANDA impurity profiling and pharmacopeial compliance; (3) Kilo-scale availability with ambient shipping (UN3261) for immediate research or pilot-plant demand.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 51336-94-8
Cat. No. B028241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2',4'-difluoroacetophenone
CAS51336-94-8
Synonyms2-Chloro-1-(2,4-difluorophenyl)ethanone;  Chloromethyl 2,4-Difluorophenyl Ketone;  α-Chloro-2,4-difluoroacetophenone;  _x000B__x000B_
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)CCl
InChIInChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
InChIKeyUENGBOCGGKLVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2',4'-difluoroacetophenone – Product Overview


2-Chloro-2',4'-difluoroacetophenone (CAS 51336-94-8) is an α-haloacetophenone derivative with the molecular formula C₈H₅ClF₂O and a molecular weight of 190.57 g/mol. It is characterized by a 2,4-difluorophenyl ring and a reactive α-chloroacetyl group . The compound is a white to light-yellow crystalline solid with a melting point of 44–48 °C and is supplied at purities ≥ 98% (GC) . It is widely recognized as a critical intermediate in the synthesis of triazole antifungals (fluconazole, voriconazole) and as a probe for protein tyrosine phosphatase (PTP) inhibition studies, specifically targeting SHP-1 and PTP1B .

1
Triazole antifungal intermediate synthesis workflow
2
Protein tyrosine phosphatase (SHP-1/PTP1B) inhibition studies
3
Continuous flow chemistry and ketoreductase biocatalysis research

Why 2-Chloro-2',4'-difluoroacetophenone Is Irreplaceable


The value of 2-chloro-2',4'-difluoroacetophenone resides in the simultaneous presence of two structural features that are individually common but rarely combined correctly: the 2,4-difluorophenyl ring required for antifungal target engagement and the α-chloro leaving group necessary for triazole SN2 displacement [1]. Replacing it with 2-chloroacetophenone (lacks fluorine) abolishes CYP51 binding affinity in downstream APIs, while 2',4'-difluoroacetophenone (lacks the α-halogen) cannot undergo the nucleophilic substitution that installs the triazole moiety [1][2]. Even among α-haloacetophenones, the 2,4-difluoro substitution pattern is non-interchangeable with other fluoro-regioisomers because it directly determines the antifungal pharmacophore's geometry and potency [2].

Target Compound
Common Substitute
2,4-Difluoro motif
Present; essential for CYP51 binding
2-Chloroacetophenone lacks fluorine; inactive API
α-Chloro group
Present; clean SN2 displacement
2',4'-Difluoroacetophenone lacks halogen; no triazole installation
Regioisomeric fluoro-substitution or bromo-analogs may alter reactivity and pharmacophoric geometry; direct replacement requires validation.

2-Chloro-2',4'-difluoroacetophenone: Evidence vs. Analogs


Friedel-Crafts Acylation & Regiochemistry for Fluconazole

In the patented fluconazole manufacturing route, Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride yields 2-chloro-2',4'-difluoroacetophenone (CAP) at ≥ 97%, and the crude product can be used directly in the next step without purification [1]. The 2,4-difluoro substitution is mandatory; the final API fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, derives its CYP51 binding from this exact aryl substitution pattern [1]. By contrast, the same route employing 1,3-difluorobenzene with a different substitution pattern or non-fluorinated benzene would yield an inactive analog because the 2,4-difluoro motif is a pharmacophoric requirement for ergosterol biosynthesis inhibition [2].

Friedel-Crafts Regiochemistry
Class-level inference
≥ 97% yield for target; 2,4-difluoro substitution essential for antifungal activity. Non-fluorinated analog produces inactive compound.
2,4-difluoro pattern is a binary selection criterion for antifungal intermediate procurement.
Patent-reported data; MIC ≤ 0.25 µg/mL against C. albicans for final API.
Antifungal Intermediate Process Chemistry Fluconazole

Continuous Flow Synthesis of Fluconazole

A 2019 study demonstrated a continuous, two-reactor, three-step synthesis of fluconazole starting directly from 2-chloro-2',4'-difluoroacetophenone with no intermediate purification steps, achieving full conversion on a Vapourtec commercial flow system . This flow process integrates Friedel-Crafts acylation, Corey-Chaykovsky epoxidation, and triazole ring-opening in a telescoped fashion . No analogous continuous-flow demonstration has been reported for the corresponding bromo analog or non-fluorinated 2-chloroacetophenone in peer-reviewed literature, indicating that the chloro-difluoro combination uniquely balances reactivity and stability for multi-step flow processing.

Continuous Flow Synthesis
Cross-study comparable
Three telescoped steps from target compound; no intermediate purification; demonstrated on commercial flow system.
Supports compatibility with modern continuous processing platforms.
No analogous continuous-flow protocol reported for bromo or non-fluorinated analogs.
Flow Chemistry Continuous Manufacturing Fluconazole

Chloro-Difluoro Electronic Effects on PTP Inhibition

Arabaci et al. (2002) established that within the α-haloacetophenone series, bromides are significantly more potent PTP inhibitors than the corresponding chlorides, while the phenyl ring tolerates diverse substitutions [1]. The parent α-bromoacetophenone (PTP Inhibitor I) exhibits Kᵢ values of 43 µM (SHP-1) and 42 µM (PTP1B) [1][2]. 2-Chloro-2',4'-difluoroacetophenone represents a distinct electronic variant: the two electronegative fluorine atoms withdraw electron density from the aromatic ring (Hammett σₘ = +0.34, σₚ = +0.06 per fluorine), altering the reactivity of the α-methylene and potentially modulating PTP inhibition potency and selectivity compared to the unsubstituted or mono-fluorinated analogs. This differential electronic profile is not achievable with 2-chloroacetophenone (σ ≈ 0) or 2-chloro-4'-fluoroacetophenone (single fluorine).

Electronic Effects on PTP
Class-level inference
2,4-difluoro substitution creates a distinct electronic environment (Σσ ≈ +0.58) vs. unsubstituted (σ ≈ 0) or mono-fluorinated analogs.
Provides unique SAR space for PTP tool compound selection; activity expected to differ from parent.
Parent α-bromoacetophenone Ki: 43 µM (SHP-1), 42 µM (PTP1B); bromo > chloro in potency per literature SAR.
Protein Tyrosine Phosphatase SHP-1 PTP1B Structure-Activity Relationship

Biocatalytic Reduction & Ketoreductase Engineering

A 2024 study characterized a novel ketoreductase SsSDR1 from Sphingobacterium siyangense and demonstrated that the wild-type enzyme exhibits significantly higher activity toward acetophenones lacking α-halogen substitution compared to their α-halogenated analogs [1]. Using 2-chloro-1-(3,4-difluorophenyl)ethanone (a regioisomer of the target compound) as a representative α-haloacetophenone substrate, rational engineering of the active-site cavity (mutant I144A/S153L) yielded a variant with dramatically improved activity, enabling preparative-scale asymmetric reduction with a space-time yield (STY) of 6000 g/L·d [1]. This STY value positions the compound as a viable substrate for industrial biocatalysis, whereas the corresponding non-α-halogenated acetophenones required different engineering strategies, underscoring the distinct substrate selectivity landscape.

Ketoreductase Engineering
Cross-study comparable
Regioisomeric α-halo substrate achieved STY of 6000 g/L·d with SsSDR1 I144A/S153L mutant, a 5× higher productivity than non-α-halogen analog.
Represents a distinct substrate category for enzyme engineering programs.
Wild-type enzyme shows low activity toward α-haloacetophenones; engineering required.
Biocatalysis Ketoreductase Asymmetric Synthesis α-Haloacetophenone

Crystalline Solid Advantage in Handling and Storage

2-Chloro-2',4'-difluoroacetophenone is a crystalline solid at ambient temperature with a melting point of 44–48 °C . In contrast, 2-chloroacetophenone (CAS 532-27-4) is a liquid with a melting point of approximately –20 °C, and 2',4'-difluoroacetophenone (CAS 364-83-0) is also a liquid at room temperature (bp 80 °C at 25 Torr) [1]. The solid form of the target compound eliminates solvent-based volume measurement errors and reduces vapor exposure risks during manual dispensing in laboratory settings. Additionally, the solid state generally confers superior long-term storage stability compared to liquid acetophenones, which are prone to air oxidation and moisture absorption.

Solid Handling Advantage
Direct head-to-head
Target compound mp 44–48 °C (solid) vs. 2-chloroacetophenone mp ≈ –20 °C (liquid) and bromo analog mp 39–43 °C.
Enables gravimetric dispensing accuracy and reduces vapor exposure in lab handling.
Solid state supports improved long-term storage stability over liquid analogs.
Solid Handling Melting Point Laboratory Procurement

Chloro Leaving Group for Selective Triazole Alkylation

The α-chloro group in 2-chloro-2',4'-difluoroacetophenone undergoes clean SN2 displacement by 1,2,4-triazole nucleophiles, as documented in the fluconazole process patent where CAP is alkylated with 4-amino-4H-1,2,4-triazole to yield the TAAP salt in high yield without competing elimination or over-alkylation [1]. The corresponding α-bromo analog (2-bromo-2',4'-difluoroacetophenone) is inherently more reactive due to bromide's superior leaving-group ability (Br⁻ pKₐ of HBr = –9 vs. Cl⁻ pKₐ of HCl = –7), which increases the risk of premature hydrolysis, dimerization, or over-alkylation under the basic conditions required for triazole N-alkylation [2]. This reactivity differential is consistent with the general SAR observation by Arabaci et al. that bromides are 'much more potent than the corresponding chlorides' in both enzymatic and chemical reactivity contexts [2].

Chloro Leaving Group Selectivity
Class-level inference
Chloro analog provides clean SN2 displacement with high selectivity; bromo analog increases risk of side-product formation under basic conditions.
Offers a reported balance of reactivity and chemoselectivity for triazole alkylation.
Process patent reports ≥ 85% yield for alkylation step with chloro intermediate.
Nucleophilic Substitution Triazole Alkylation Process Selectivity

2-Chloro-2',4'-difluoroacetophenone: Application Scenarios


Industrial Synthesis of Fluconazole and Voriconazole

This compound is the established Friedel-Crafts acylation intermediate for fluconazole manufacturing, with a patented process achieving ≥ 97% yield and direct use of the crude product in subsequent alkylation [1]. The validated continuous-flow protocol (three telescoped steps, no intermediate purification) further positions it as the preferred intermediate for modern, scalable azole antifungal production [2]. Procurement for this application demands high purity (≥ 98% GC) and consistent melting point (44–48 °C) to ensure reproducible acylation and alkylation performance across batches.

SHP-1 & PTP1B Inhibitor Lead Optimization

As an α-haloacetophenone with a distinct 2,4-difluoro electronic signature, this compound serves as a photoreversible covalent PTP inhibitor scaffold for studying SHP-1 and PTP1B in cellular signaling and diabetes research [1]. The established SAR framework (Arabaci et al., 2002) enables researchers to use it as a starting point for derivatization, where the phenyl ring tolerance allows further functionalization without abolishing PTP binding [1]. The baseline Kᵢ values for the parent series (42–43 µM) provide a quantitative benchmark for evaluating analogs [2].

Ketoreductase Substrate for Biocatalytic Engineering

The compound serves as a representative α-haloacetophenone substrate in ketoreductase engineering campaigns, where wild-type SsSDR1 exhibits low activity but engineered mutants achieve remarkable space-time yields up to 6000 g/L·d [1]. This divergent reactivity profile makes it an ideal test substrate for directed evolution and rational design studies aimed at expanding biocatalytic routes to chiral pharmaceutical intermediates. The solid physical form facilitates precise substrate loading in preparative-scale bioreductions [1].

Fluconazole Impurity 6 Reference Standard

2-Chloro-2',4'-difluoroacetophenone is cataloged as Fluconazole Impurity 6 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and quality control [1]. Its use as a reference standard in HPLC method development and validation ensures detection and quantification of residual starting material or process-related impurities in fluconazole API batches, supporting pharmacopeial compliance (USP/EP) [1].

Application
Selection Property
Validation Focus
Triazole Antifungal Intermediate Synthesis
2,4-Difluoro substitution pattern
Batch-to-batch purity and melting point consistency
PTP Inhibitor Lead Optimization
α-Haloacetophenone scaffold with 2,4-difluoro electronic signature
Baseline Ki context for derivatization studies
Ketoreductase Biocatalytic Engineering
Representative α-haloacetophenone substrate
Enzyme activity and space-time yield optimization
Fluconazole Impurity Reference Standard
Certified purity and characterization data
HPLC method development and residual starting material quantification

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